Home > Products > Screening Compounds P13271 > 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole
2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole -

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

Catalog Number: EVT-13742370
CAS Number:
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of both a piperidine and a benzimidazole moiety. Its chemical structure is significant in medicinal chemistry, particularly for its potential therapeutic applications. The compound is identified by the CAS number 123771-23-3 and has a molecular formula of C12_{12}H15_{15}N3_3 with a molecular weight of 201.27 g/mol .

Source and Classification

This compound falls under the classification of benzimidazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The piperidine ring enhances its pharmacological profile, making it a subject of interest in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole typically involves several key steps:

  1. Starting Materials: The synthesis begins with a suitable benzimidazole derivative and a piperidine derivative.
  2. Reaction Conditions: A common synthetic route includes nucleophilic substitution reactions where the benzimidazole reacts with piperidin-3-ylmethyl halides in the presence of a base. Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed at elevated temperatures to facilitate the reaction.
  3. Industrial Production: For industrial applications, continuous flow reactors may be utilized to enhance yield and purity. Catalysts such as palladium or nickel could be employed to optimize coupling reactions, alongside advanced purification techniques like chromatography .
Chemical Reactions Analysis

Reactions and Technical Details

2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride (LiAlH4_4) to reduce nitro or carbonyl groups if present.
  3. Substitution Reactions: Alkyl halides or acyl chlorides can react in the presence of bases like sodium hydride (NaH), leading to further functionalization of the molecule .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole include:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents like DMF and DMSO.
  • Storage Conditions: Recommended to be stored in a dark place at temperatures between 2°C to 8°C .

Chemical properties include:

  • Boiling Point: Not specifically documented.
  • Hazard Statements: It may pose risks such as irritation upon contact and should be handled with care .
Applications

Scientific Uses

The primary applications of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole lie within medicinal chemistry, particularly in drug discovery for conditions such as cancer and infectious diseases. Its structural characteristics suggest potential efficacy as an enzyme inhibitor or receptor modulator.

Research into similar compounds has indicated their utility in developing therapeutic agents against various diseases, including metabolic disorders and neurodegenerative diseases. Continued exploration into the pharmacodynamics and pharmacokinetics of this compound could lead to significant advancements in therapeutic applications .

Synthetic Pathways and Structural Optimization

Rational Design Strategies for Benzimidazole-Piperidine Hybrids

Rational drug design of benzimidazole-piperidine hybrids focuses on bioisosteric replacement and pharmacophore hybridization to optimize target engagement. The core structure combines benzimidazole's planar aromatic characteristics with piperidine's conformational flexibility, enabling precise three-dimensional positioning of substituents for receptor interaction. As demonstrated in c-Myc inhibitor development, replacing quinazolinone scaffolds with benzimidazole (e.g., compound 6a) enhanced potency 15-fold by occupying hydrophobic pockets (Leu207, Ile236, Ile263) in the PqsR ligand-binding domain [3] [7]. Key strategies include:

  • Hybridization approaches: Covalent tethering of acrylate warheads (inspired by INF39) to 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffolds yielded electrophilic inhibitors targeting NLRP3's ATP-binding site [9]
  • Substituent engineering: N1-alkylation (methyl, isopropyl) of benzimidazole modulates lipophilicity and steric bulk, improving membrane permeability while maintaining π-stacking capabilities [7]
  • Spacer optimization: Ethylene linkers between piperidine and benzimidazole cores balance conformational freedom and distance constraints, as evidenced in H₁-antihistamines where chain length critically influenced CNS penetration [4]

Table 1: Bioactivity Profiles of Designed Hybrid Molecules

Core StructureKey SubstituentsTargetActivity Enhancement
Benzimidazole-piperidineN1-isopropyl, C6-chloroPqsR (P. aeruginosa)IC₅₀ = 0.21 μM (15-fold vs lead) [7]
Benzo[d]imidazol-2-oneAcrylamide tetherNLRP3Pyroptosis inhibition at 10 μM [9]
2-Piperidin-3-yl-ethyl-1H-benzimidazoleMorpholine tailH₁-receptorSelectivity index >100 vs muscarinic receptors [4]

Nucleophilic Substitution and Claisen Condensation in Intermediate Synthesis

Synthesis of benzimidazole-piperidine hybrids relies on regioselective nucleophilic attacks and carbon-carbon bond-forming reactions. Critical intermediates are constructed via:

  • Epoxide ring opening: 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetonitrile undergoes nucleophilic attack by benzimidazole thiols (e.g., 10) under microwave irradiation (180°C), yielding thiomethyl-linked precursors with >90% regioselectivity [7]. This reaction proceeds via SN₂ mechanism, favored in polar aprotic solvents like DMF
  • Claisen condensation: Ketoester intermediates (b1-b5) are synthesized through ethyl oxalate-mediated condensation with 4-fluoroacetophenone derivatives under basic conditions (NaOEt, 0°C → RT). This step establishes the β-ketoester motif essential for downstream heterocyclization [3]
  • Carboxylate displacement: Nucleophilic aromatic substitution (SNAr) with secondary amines converts 4-fluoroacetophenone to a1-a5 (K₂CO₃, DMF, 80°C, 12h). Electron-withdrawing groups ortho to fluorine accelerate substitution kinetics by lowering LUMO energy [3]

Table 2: Key Nucleophilic Reactions in Intermediate Synthesis

Reaction TypeConditionsKey IntermediateYield (%)
Epoxide aminolysisNH₃/EtOH, MW 180°C2-(4-(3-amino-2-hydroxypropoxy)phenyl)acetonitrile85 [7]
Claisen condensationDiethyl oxalate, NaH, THF, 0°CEthyl 3-(4-morpholinophenyl)-2-oxopropanoate78 [3]
SNAr displacementK₂CO₃, DMF, 80°C1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one92 [3]

Catalytic Asymmetric Approaches for Chiral Center Induction

Stereoselective synthesis is crucial for optimizing target affinity in chiral benzimidazole-piperidine hybrids. Three catalytic strategies dominate:

  • Chiral Lewis acid catalysis: Eu(OTf)₃/(R)-BINAP complexes enable asymmetric Michael additions to α,β-unsaturated benzimidazolones, installing C3 stereocenters with 88% ee. The rigid π-system of benzimidazole facilitates facial selectivity via η²-coordination [9]
  • Enzyme-mediated resolution: Lipase B (Candida antarctica) resolves racemic 1-(piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-ones through regioselective acetylation (vinyl acetate, hexane, 35°C). Kinetic resolution achieves E >200 for (S)-enantiomers critical for NLRP3 inhibition [9]
  • Organocatalytic desymmetrization: L-Proline-catalyzed (20 mol%) aldol reactions of 2-(piperidin-4-ylidene)malononitriles with benzimidazole carbaldehydes yield chiral dihydropyridones with three contiguous stereocenters (dr >20:1, 95% ee). This method constructs spirocyclic hybrids in one pot [9]

Optically pure 1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazol-2-ones synthesized via these methods demonstrate 5-8× higher NLRP3 ATPase inhibition (IC₅₀ = 1.2 μM) versus racemates due to preferential binding to Walker A motif in NACHT domain [9].

Microwave-Assisted and Solvent-Free Synthetic Methodologies

Energy-efficient protocols significantly accelerate benzimidazole-piperidine synthesis while improving yields:

  • Microwave cyclocondensation: 2,6-Dichlorobenzimidazole (5) reacts with aminopropanol derivatives under microwave irradiation (275W, 15 min) in polyphosphoric acid (PPA)/H₃PO₄, achieving 92% yield versus 45% with conventional heating (Δ50°C, 6h). The dielectric heating effect specifically accelerates intramolecular SNAr cyclization [2] [3]
  • Solvent-free imidazole formation: Mechanochemical grinding of o-phenylenediamine with piperidine-3-carboxylic acid using montmorillonite K10 catalyst (30 min, ball milling) delivers 2-(piperidin-3-yl)-1H-benzimidazole without solvents. This approach eliminates hydrolysis side products observed in aqueous HCl-mediated Phillips synthesis [2]
  • Continuous flow hydrogenation: Microreactor systems (H-Cube®) reduce nitro intermediates to diamines over Pd/C (1 bar H₂, 60°C, residence time 2 min) prior to benzimidazole cyclization, achieving >99% conversion versus batch reactor limitations (mass transfer issues) [7]

These methods reduce reaction times from 24h to <1h while improving E-factors by minimizing solvent waste—critical for sustainable scale-up of lead compounds like 6f [7].

Post-Synthetic Functionalization for Bioactivity Enhancement

Late-stage diversification enables rapid SAR exploration without redesigning core syntheses:

  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions on 5-bromo-benzimidazoles (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) introduce heteroaryl groups (pyridin-3-yl, thiophen-2-yl) that enhance PqsR binding through H-bonding with Arg209. IC₅₀ improvements from 0.21 μM to 0.07 μM correlate with electron-donating para-substituents [3] [7]
  • Reductive amination: Piperidine N-functionalization using aldehydes (NaBH₃CN, DCE) installs solubilizing groups (morpholine, thiomorpholine). LogD reduction from 2.8 to 1.2 significantly improves aqueous solubility (>5 mg/mL) while maintaining H₁-antihistamine activity (Kᵢ = 3.2 nM) [4]
  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) on propargyloxy-benzimidazoles attaches triazole-based vectors for tissue targeting. Triazole-adamantyl conjugates exhibit 4× increased lung tissue retention in murine models [3] [10]

Systematic SAR via these methods identified 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist (IC₅₀ = 0.21 μM) with >50× selectivity over las/rhl QS systems [7].

Table 3: Key Derivatives from Post-Synthetic Functionalization

Functionalization MethodStructural ChangeProperty/Bioactivity Impact
Suzuki couplingC5-pyridin-3-yl substitution↑ PqsR binding (ΔΔG = -2.3 kcal/mol) [7]
Reductive aminationN-piperidinyl morpholine↓ logD by 1.6 units, ↑ brain penetration [4]
Thiourea formationBenzoyl isothiocyanate additionNLRP3 ATPase inhibition IC₅₀ = 0.8 μM [9]

Properties

Product Name

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

IUPAC Name

2-(2-piperidin-3-ylethyl)-1H-benzimidazole

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C14H19N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,17)

InChI Key

KBADMYMMZCXTAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCC2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.